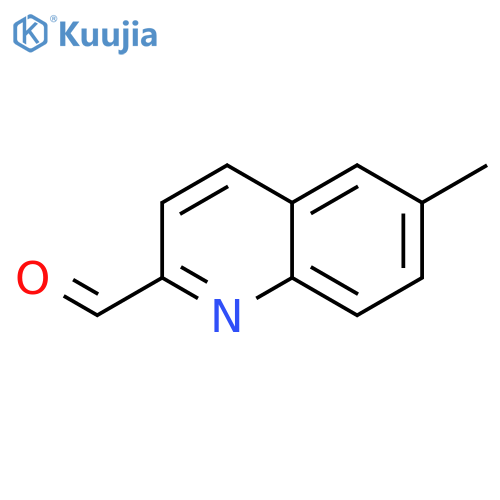Cas no 38462-78-1 (6-methylquinoline-2-carbaldehyde)

38462-78-1 structure
商品名:6-methylquinoline-2-carbaldehyde
6-methylquinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Methylquinoline-2-carboxaldehyde
- 6-methylquinoline-2-carbaldehyde
- 6-METHYL-2-QUINOLINECARBOXALDEHYDE
- DTXSID701295724
- Z1198171606
- AS-62846
- 38462-78-1
- CS-0037569
- AM806239
- EN300-126135
- DAPDFTQLJHLWBI-UHFFFAOYSA-N
- SY124019
- SB68342
- DB-307195
- AKOS004114645
- SCHEMBL10740204
- 2-Quinolinecarboxaldehyde, 6-methyl-
- MFCD06824176
-
- MDL: MFCD06824176
- インチ: InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3
- InChIKey: DAPDFTQLJHLWBI-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C2C(=C1)C=CC(=N2)C=O
計算された属性
- せいみつぶんしりょう: 171.06847
- どういたいしつりょう: 171.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 29.96
6-methylquinoline-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108209-250mg |
6-Methylquinoline-2-carbaldehyde |
38462-78-1 | 95+% | 250mg |
¥7478.00 | 2024-05-15 | |
| Enamine | EN300-126135-0.25g |
6-methylquinoline-2-carbaldehyde |
38462-78-1 | 95% | 0.25g |
$297.0 | 2023-02-15 | |
| Chemenu | CM223500-250mg |
6-Methylquinoline-2-carbaldehyde |
38462-78-1 | 95% | 250mg |
$426 | 2023-01-02 | |
| Chemenu | CM223500-1g |
6-Methylquinoline-2-carbaldehyde |
38462-78-1 | 95% | 1g |
$757 | 2023-01-02 | |
| eNovation Chemicals LLC | D765225-250mg |
2-Quinolinecarboxaldehyde, 6-methyl- |
38462-78-1 | 95% | 250mg |
$515 | 2024-06-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1296-10G |
6-methylquinoline-2-carbaldehyde |
38462-78-1 | 95% | 10g |
¥ 19,107.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1296-1G |
6-methylquinoline-2-carbaldehyde |
38462-78-1 | 95% | 1g |
¥ 3,821.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1296-5G |
6-methylquinoline-2-carbaldehyde |
38462-78-1 | 95% | 5g |
¥ 11,464.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108209-50mg |
6-Methylquinoline-2-carbaldehyde |
38462-78-1 | 95+% | 50mg |
¥3276.00 | 2024-05-15 | |
| Alichem | A189009374-1g |
6-Methyl-2-quinolinecarboxaldehyde |
38462-78-1 | 95% | 1g |
$1026.78 | 2023-09-02 |
38462-78-1 (6-methylquinoline-2-carbaldehyde) 関連製品
- 56813-20-8(6-Methyl-1H-indole-2-carbaldehyde)
- 5470-96-2(quinoline-2-carbaldehyde)
- 19005-93-7(Indole-2-carbaldehyde)
- 1463-60-1(5-Methyl-1H-indole-2-carbaldehyde)
- 904886-12-0(Benzo[h]quinoline-2-carbaldehyde)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38462-78-1)6-methylquinoline-2-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):974.0